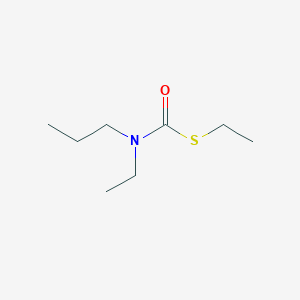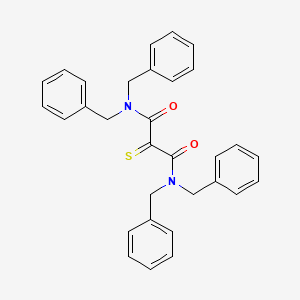
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide is an organic compound with a complex structure It is characterized by the presence of benzyl groups attached to nitrogen atoms and a sulfanylidene group attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide typically involves multiple steps. One common method includes the reaction of benzylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with a suitable halogenated propanediamide derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-propanediamine
- N~1~,N~1~,N~3~,N~3~-Tetraacetyl-1,3-propanediamine
- N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-propanediamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide is unique due to the presence of benzyl groups and the sulfanylidene moiety. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. The benzyl groups enhance its lipophilicity, while the sulfanylidene group provides specific binding interactions with molecular targets.
Properties
CAS No. |
87898-79-1 |
|---|---|
Molecular Formula |
C31H28N2O2S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N,N,N',N'-tetrabenzyl-2-sulfanylidenepropanediamide |
InChI |
InChI=1S/C31H28N2O2S/c34-30(32(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)29(36)31(35)33(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
ONIIKBGZHHOAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=S)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
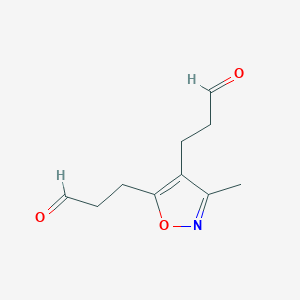
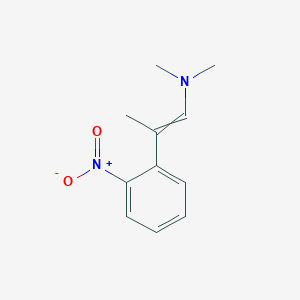
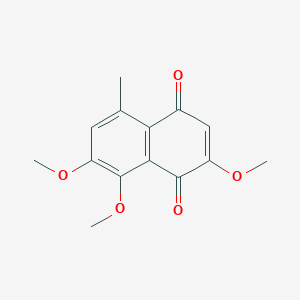
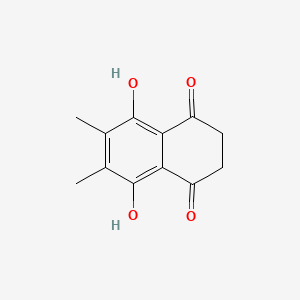
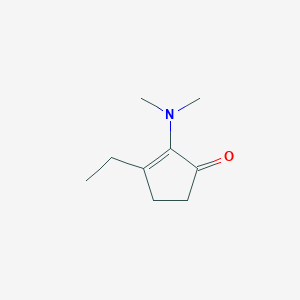
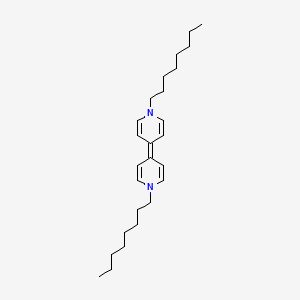
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
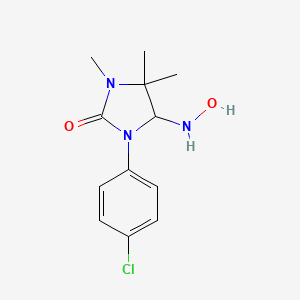
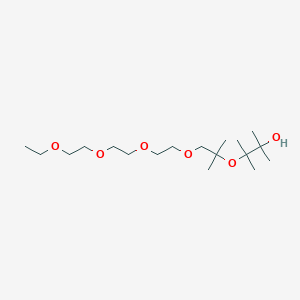
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

